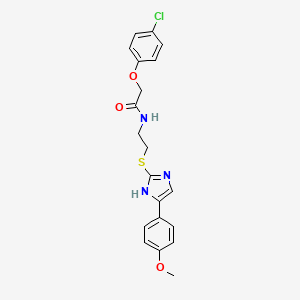

2-(4-chlorophenoxy)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a methoxyphenyl group, an imidazole ring, and a thioether linkage . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, such as in pharmaceuticals or materials science.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy and methoxyphenyl groups suggests that the compound could have interesting electronic properties, as these groups are often involved in pi stacking and other non-covalent interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group could potentially undergo nucleophilic substitution reactions, while the imidazole ring could act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and methoxy groups could affect its solubility, while the imidazole ring could influence its acidity .Wissenschaftliche Forschungsanwendungen

Herbicide Metabolism

Chloroacetamide herbicides, including compounds with structural similarities to the queried chemical, have been studied for their metabolism in human and rat liver microsomes. These studies reveal differences in metabolic pathways between species, suggesting complex activation mechanisms that might lead to DNA-reactive products associated with carcinogenicity. Specifically, the metabolism of chloroacetamide herbicides to chloro-N-phenylacetamide intermediates and their further processing has been detailed, highlighting the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).

Anticonvulsant Activity

Research on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share a core structural motif with the queried compound, demonstrates anticonvulsant activity. This suggests potential research applications of similar compounds in the development of new treatments for seizures (Aktürk et al., 2002).

Coordination Complex Construction

Studies on coordination complexes constructed from pyrazole-acetamide derivatives provide insights into the effect of hydrogen bonding on self-assembly processes and antioxidant activity. These findings may inform the development of compounds with optimized structural features for specific biochemical applications (Chkirate et al., 2019).

Antimicrobial Activities

The synthesis of thiazoles and their fused derivatives, including compounds structurally related to the queried chemical, has been explored for antimicrobial applications. These studies demonstrate the potential of such compounds against various bacterial and fungal pathogens, providing a basis for the development of new antimicrobial agents (Wardkhan et al., 2008).

Synthesis Methodologies

Research into novel synthesis approaches for compounds containing the benzimidazole moiety, similar to the queried chemical, has resulted in the identification of selective CRTh2 receptor antagonist chemotypes. Such studies not only expand the chemical toolkit available for pharmacological research but also highlight the therapeutic potential of these compounds (Pothier et al., 2012).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on its interactions with biological targets in the body.

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-26-16-6-2-14(3-7-16)18-12-23-20(24-18)28-11-10-22-19(25)13-27-17-8-4-15(21)5-9-17/h2-9,12H,10-11,13H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJDZEVHHAXMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B2755427.png)

![6-butyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2755430.png)

![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)

![2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2755436.png)

![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)